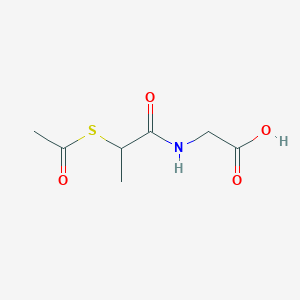

Tiopronin impurity 1

Description

Significance of Impurity Control in Pharmaceutical Quality Assurance

The control of impurities is a critical component of pharmaceutical quality assurance. Impurities are undesired chemical substances that can be present in drug products and, unlike the API, offer no therapeutic benefit. jpionline.org Their presence, even in minute quantities, can significantly impact the quality, safety, and efficacy of a medication. jpionline.orglongdom.org Consequently, international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. jpionline.orglongdom.orgpharmuni.com

Effective impurity control is vital for several reasons. It prevents potential toxic or adverse effects, ensures the stability and shelf-life of the drug product, and maintains batch-to-batch consistency, which is fundamental for predictable therapeutic outcomes. longdom.orgpharmuni.compharmaffiliates.com The process, known as impurity profiling, involves the identification, quantification, and characterization of impurities present in an API. longdom.org This rigorous analysis allows manufacturers to implement robust control strategies, ensuring that impurity levels are maintained below established safety thresholds and comply with global regulatory standards. longdom.orgpharmuni.com

Overview of Tiopronin (B1683173) in Pharmaceutical Context

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine (MPG), is a prescription thiol-containing drug. google.comwikipedia.org Its primary therapeutic application is in the management of cystinuria, a rare genetic disorder characterized by the excessive urinary excretion of the amino acid cystine, which can lead to the formation of kidney stones. wikipedia.orgpatsnap.comdrugbank.com The mechanism of action for Tiopronin involves a thiol-disulfide exchange with cystine. This reaction breaks down the sparingly soluble cystine into a more water-soluble mixed disulfide complex of tiopronin-cysteine, thereby preventing the crystallization and formation of stones. google.compatsnap.commedicaldialogues.in

Beyond its established role in treating cystinuria, Tiopronin has been investigated for other potential therapeutic uses, such as in the treatment of rheumatoid arthritis and for its antioxidant properties. wikipedia.orgnih.gov The principal metabolite of Tiopronin has been identified as 2-mercaptopropionic acid (2-MPA). medicaldialogues.innih.gov Given its chemical nature and synthesis process, Tiopronin can be associated with various impurities that must be carefully monitored and controlled.

Conceptual Framework of Impurity Classification in Active Pharmaceutical Ingredients (APIs)

According to the ICH, an impurity is defined as any component of the drug substance that is not the desired chemical entity. jpionline.orgnstda.or.th These substances are unavoidable and can arise from numerous sources during the synthesis, purification, and storage of the API. nstda.or.th A systematic classification framework is essential for managing these impurities effectively. In general, impurities in APIs are categorized into three main types:

| Impurity Classification | Description | Examples |

| Organic Impurities | These are often process-related or drug-related. They can arise during the manufacturing process or storage of the drug substance. contractpharma.commoravek.com | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. contractpharma.commoravek.com |

| Inorganic Impurities | These impurities typically derive from the manufacturing process and are often detected and quantified using pharmacopeial standards. contractpharma.commoravek.com | Reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and filter aids. contractpharma.commoravek.comgmpinsiders.com |

| Residual Solvents | These are volatile organic compounds used during the synthesis of the API or in the production of the drug formulation. They are not completely removed by manufacturing techniques. contractpharma.comgmpinsiders.com | Alcohols, hydrocarbons, or chlorinated solvents. contractpharma.com |

The ICH provides specific guidelines, such as Q3A (Impurities in New Drug Substances) and M7 (Mutagenic Impurities), that establish thresholds for reporting, identifying, and qualifying impurities to ensure the safety of the final pharmaceutical product. pharmuni.com

Research Scope and Focus on Tiopronin Impurity 1

The research and analysis in this article are strictly focused on This compound . This specific impurity is a known related substance of Tiopronin. Its identification and control are essential for ensuring the quality and safety of Tiopronin API.

This compound is used as a reference standard in analytical procedures to ensure that laboratory methods can accurately detect and quantify its presence in batches of the API. clearsynth.com The development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying Tiopronin from its impurities, including Impurity 1. cpu.edu.cningentaconnect.com

The following table details the known chemical properties of this compound.

| Property | Data |

| Chemical Name | 2-((acetylthio)propanoyl)glycine clearsynth.com |

| Synonym | 2-(2-(acetylthio)propanamido)acetic acid simsonpharma.com |

| CAS Number | 6182-96-3 clearsynth.com |

| Molecular Formula | C₇H₁₁NO₄S synzeal.com |

| Molecular Weight | 205.23 g/mol simsonpharmauat.com |

The study of this and other impurities like Tiopronin Disulfide and Tiopronin Sulfoxide is a fundamental aspect of the quality control process for Tiopronin. synzeal.compharmaffiliates.com

Structure

3D Structure

Properties

CAS No. |

6182-96-3 |

|---|---|

Molecular Formula |

C7H11NO4S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

2-(2-acetylsulfanylpropanoylamino)acetic acid |

InChI |

InChI=1S/C7H11NO4S/c1-4(13-5(2)9)7(12)8-3-6(10)11/h4H,3H2,1-2H3,(H,8,12)(H,10,11) |

InChI Key |

XYGFNIWMWPGSGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC(=O)C |

Origin of Product |

United States |

Origin and Formation Pathways of Tiopronin Impurity 1

Synthetic Route-Related Impurities

Process-related impurities are those that arise during the manufacturing process. They can be unreacted starting materials, intermediates, by-products from side reactions, or substances introduced via reagents and solvents. The chemical structure of Tiopronin (B1683173) Impurity 1, identified as (2-(acetylthio)propanoyl)glycine, strongly indicates it is a synthetic intermediate.

In multi-step organic synthesis, it is common to use "protecting groups" to temporarily block reactive functional groups on a molecule, preventing them from participating in a chemical reaction. The thiol (-SH) group in the tiopronin precursor is highly reactive and susceptible to oxidation.

A common strategy to protect a thiol group is to convert it into a thioacetate. The resulting S-acetylated compound, (2-(acetylthio)propanoyl)glycine, is Tiopronin Impurity 1. This protected molecule is stable during other synthetic steps. The final step in such a synthesis would be the removal of the acetyl group (deprotection) to reveal the free thiol of tiopronin.

This compound is therefore considered a key synthetic precursor. Its presence in the final drug substance results from an incomplete deprotection reaction, where a certain percentage of the intermediate fails to convert to the final tiopronin molecule.

Table 1: Profile of this compound and Related Substances

| Compound Name | Chemical Name | CAS Number | Likely Origin |

| Tiopronin | N-(2-Mercaptopropionyl)glycine | 1953-02-2 | Active Pharmaceutical Ingredient |

| This compound | (2-(acetylthio)propanoyl)glycine | 6182-96-3 | Synthetic Intermediate |

| Tiopronin Disulfide | 2,2'-disulfanediylbis(N-(carboxymethyl)propanamide) | 21269-37-4 | Oxidative Degradation Product |

| 2-Mercaptopropionic acid | 2-Mercaptopropionic acid | 79-42-5 | Hydrolytic Degradation Product |

While the primary source of Impurity 1 is as an unreacted intermediate, it could theoretically be formed as a by-product. If the reaction mixture contains acetylating agents, either as part of the process or as impurities in other reagents, unintended S-acetylation of tiopronin could occur. However, this is a less likely pathway compared to its origin as a residual process intermediate.

The deprotection step to convert Impurity 1 into tiopronin typically involves acid- or base-catalyzed hydrolysis. The efficiency of this reaction is critical for minimizing the level of residual Impurity 1. Incomplete conversion can be caused by several factors related to the reagents and conditions used.

Table 2: Potential Factors in the Formation of this compound during Synthesis

| Synthetic Step | Potential Cause | Contributing Factors |

| Deprotection of (2-(acetylthio)propanoyl)glycine | Incomplete Hydrolysis | - Insufficient amount of acid or base catalyst- Non-optimal reaction temperature or pH- Insufficient reaction time- Poor mixing leading to localized reagent depletion |

Degradation-Related Impurities of Tiopronin

Degradation impurities result from chemical changes in the drug substance during storage or handling. The primary functional group in tiopronin susceptible to degradation is its free thiol group.

The free thiol group in tiopronin is unstable and easily oxidized. researchgate.net This oxidation is a primary degradation pathway for the drug. However, this process does not lead to the formation of this compound. Instead, oxidation typically results in the formation of a disulfide-linked dimer, known as Tiopronin Disulfide. researchgate.net Further oxidation can lead to the formation of sulfhydryl oxides, such as the corresponding sulfinic and sulfonic acids. researchgate.net The S-acetylation that characterizes Impurity 1 is not a product of oxidative degradation.

Hydrolysis is another potential degradation pathway for tiopronin, which contains an amide bond. Under certain conditions, this amide bond can be cleaved. The principal metabolite of tiopronin from hydrolysis is 2-mercaptopropionic acid (2-MPA). drugbank.com This pathway involves the breaking of the bond between the propanoyl group and the glycine (B1666218) moiety and does not result in the formation of the S-acetylated this compound.

Photolytic Instability and Impurity 1 Formation

Photolytic degradation refers to the chemical alteration of a compound induced by light energy. pharmaguideline.com While specific photostability studies detailing the formation of this compound are not extensively documented in publicly available literature, the inherent chemical nature of the tiopronin molecule provides a basis for its potential photolytic instability. The thiol (-SH) group in tiopronin is a known chromophore that can absorb ultraviolet radiation.

This absorption of light energy can lead to the formation of highly reactive thiyl radicals. These radicals can then undergo a coupling reaction, a process known as oxidative dimerization, to form a disulfide bond (-S-S-). This dimerization of two tiopronin molecules results in the formation of this compound. vulcanchem.com Therefore, exposure of tiopronin to light, particularly UV light, is a plausible pathway for the generation of this impurity. General principles of photolytic degradation suggest that factors such as the intensity and wavelength of light, as well as the duration of exposure, would influence the rate of this degradation pathway. pharmaguideline.com

Thermal Stress-Induced Degradation Products

Thermal stress is a significant factor contributing to the degradation of tiopronin and the subsequent formation of this compound. The thiol group's susceptibility to oxidation is exacerbated at elevated temperatures, which accelerate the rate of chemical reactions.

Accelerated stability studies have provided quantitative data on the impact of thermal stress. When tiopronin formulations are stored under conditions of high temperature and humidity, a measurable increase in the concentration of Impurity 1 is observed. Specifically, storage at 40°C and 75% relative humidity can lead to an increase in Impurity 1 concentrations by 0.8-1.2% per month. vulcanchem.com This finding underscores the critical need for controlled storage conditions to maintain the purity of tiopronin and minimize the formation of its disulfide degradant. vulcanchem.com

| Condition | Parameter | Observed Rate of Impurity 1 Formation | Source |

|---|---|---|---|

| Accelerated Stability Study | 40°C / 75% Relative Humidity | 0.8% - 1.2% increase per month | vulcanchem.com |

Excipient-Drug Interactions Contributing to Impurity 1 Formation

Drug-excipient interactions are a well-documented source of impurity formation in pharmaceutical dosage forms. nih.govscirp.org Reactive impurities present in excipients, even at trace levels, can catalyze the degradation of an active pharmaceutical ingredient (API). drhothas.com In the context of this compound, which is an oxidation product, certain excipient impurities are of particular concern. vulcanchem.com

Potential catalysts for the oxidative dimerization of tiopronin include:

Trace Metals: Metal ions, such as iron or copper, can be present as impurities in excipients. These ions can act as catalysts in redox reactions, facilitating the oxidation of the thiol group on tiopronin to form the disulfide impurity.

Peroxides: Residual peroxides, which may be present in polymeric excipients like povidone, can act as strong oxidizing agents, directly promoting the conversion of tiopronin into this compound. nih.gov

Given the high ratio of excipients to API in many solid dosage forms, the potential for these interactions is significant. scirp.org A thorough screening of excipients for reactive impurities is therefore a critical step in developing a stable tiopronin formulation. nih.gov

Process-Related Factors Influencing Impurity 1 Generation

The conditions employed during the chemical synthesis and purification of tiopronin have a profound impact on the level of this compound in the final drug substance.

Influence of Reaction Conditions (Temperature, pH, Reaction Time)

The formation of this compound during synthesis is highly sensitive to several key reaction parameters:

Temperature: As with storage, higher temperatures during the synthesis process can increase the rate of oxidative side reactions, leading to a greater prevalence of the disulfide impurity. researchgate.net Maintaining controlled, and generally lower, temperatures is crucial for minimizing its formation.

pH: The pH of the reaction medium is a critical factor. The thiol group of tiopronin is more susceptible to oxidation at neutral or alkaline pH. nih.gov In acidic conditions, the thiol group is more stable and less prone to dimerization. researchgate.net Therefore, careful control of pH, often maintaining acidic conditions where possible, is a key strategy to limit the generation of Impurity 1.

Reaction Time: The duration of the reaction, particularly steps where oxidative conditions are present, directly correlates with the amount of impurity formed. Longer reaction times provide more opportunity for the oxidation of tiopronin to its disulfide dimer. google.com For instance, in experimental preparations of the impurity via oxidation, longer reaction times are explicitly used to increase the yield of the disulfide product. google.com

| Oxidant Concentration | Reaction Time (hours) | Resulting Purity of Tiopronin Disulfide (Impurity 1) | Source |

|---|---|---|---|

| 10% H₂O₂ | 24 | ~79% | google.com |

| 20% H₂O₂ | 48 | ~72% | google.com |

| 30% H₂O₂ | 72 | ~76% | google.com |

This table illustrates how reaction conditions are manipulated to intentionally synthesize the impurity, highlighting the sensitivity of its formation to time and oxidant concentration.

Impact of Purification Processes on Impurity Profile

The purification strategy employed post-synthesis is the final and most critical control point for the level of this compound.

Crystallization: Crystallization is a primary method for purifying APIs. However, its effectiveness in removing an impurity depends on the impurity's physicochemical properties relative to the main compound. ucc.ie If an impurity is structurally similar to the API, as is the case with the dimeric Impurity 1, it may co-crystallize, making its removal by simple recrystallization challenging. ucc.ie The efficiency of purification by crystallization must be carefully validated to ensure it can consistently reduce Impurity 1 to acceptable levels.

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques offer a more robust solution. Reverse-phase high-performance liquid chromatography (HPLC) has been shown to be an effective method for separating this compound from the tiopronin API. vulcanchem.com Methods utilizing C18 columns with acidic mobile phases can achieve baseline separation, allowing for both the accurate quantification and the preparative removal of the impurity. vulcanchem.comgoogle.com

Effective purification processes are essential to ensure that the final tiopronin drug substance meets the stringent purity requirements set by regulatory authorities. ucc.ie

Isolation and Structural Elucidation of Tiopronin Impurity 1

Chromatographic Separation Methodologies for Impurity Isolation

The isolation of Tiopronin (B1683173) Impurity 1 from the bulk drug substance necessitates the use of advanced chromatographic techniques capable of separating structurally similar compounds.

Preparative High-Performance Liquid Chromatography (HPLC) for Analytical Scale Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in pharmaceuticals. researchgate.net This method is an extension of analytical HPLC, scaled up to handle larger sample quantities for the purpose of purification. lcms.cz For Tiopronin and its impurities, reverse-phase HPLC methods are commonly employed. sielc.comresearchgate.net

A typical preparative HPLC method for isolating a minor component, such as an impurity, involves a systematic approach. This includes screening different column chemistries, optimizing gradients for the best separation, and then scaling up the method from an analytical to a preparative scale. lcms.cz For instance, a method might start with an analytical column (e.g., 4.6 x 100 mm) to establish the separation conditions before geometrically scaling to a larger preparative column (e.g., 19 x 100 mm). lcms.cz

The choice of mobile phase is crucial for achieving good separation. A common mobile phase for Tiopronin consists of a mixture of acetonitrile (B52724) and an aqueous solution containing an acid like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) for further analysis. sielc.comsielc.com A patent describing the purification of a related impurity, Tiopronin disulfide, details a preparative HPLC method using a C18 column and a mobile phase of acetonitrile and 0.1% aqueous formic acid. google.comgoogle.com The detection is typically carried out using a UV detector at a wavelength of around 210 nm. google.comgoogle.comresearchgate.net

Table 1: Example of Preparative HPLC Parameters for Impurity Isolation

| Parameter | Value |

| Column | C18, 10-30 cm length, 2-10 cm diameter |

| Mobile Phase | Acetonitrile and 0.1% aqueous formic acid (5-10% acetonitrile) |

| Flow Rate | 140-180 ml/min |

| Detection | UV at 210 nm |

| Injection Volume | Scaled from analytical determination |

| Data compiled from a patent on Tiopronin disulfide purification. google.comgoogle.com |

Flash Chromatography Techniques for Targeted Isolation

Flash chromatography is another valuable technique for the purification of pharmaceutical compounds and their impurities. It is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, leading to faster separations than traditional gravity-fed chromatography.

In the context of Tiopronin-related compounds, flash column chromatography can be used for the purification of synthesized analogs or impurities. For example, an Ana-Logix IntelliFlash 280 system with Biotage® SNAP Cartridges (KP-Silica 60 μm) has been utilized in the purification of Tiopronin analogs. nih.gov This technique is particularly useful for purifying gram-level quantities of material, making it suitable for obtaining sufficient amounts of an impurity for structural analysis.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. nih.gov This method is particularly advantageous for the separation and purification of natural products and other complex mixtures. bio-equip.cn

HSCCC operates by partitioning solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. nih.gov While specific applications of HSCCC for the isolation of Tiopronin Impurity 1 are not detailed in the available literature, the technique's ability to deliver high resolution and high recovery rates makes it a potentially powerful tool for this purpose. nih.govbio-equip.cn The versatility of HSCCC allows for various elution modes and the ability to handle large sample loads, sometimes up to the gram level. bio-equip.cn

Spectroscopic and Spectrometric Techniques for Structural Characterization

Once this compound is isolated with sufficient purity, a suite of spectroscopic and spectrometric techniques is employed to unequivocally determine its chemical structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for determining the core structure of an impurity. nih.gov

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a related compound, Tiopronin disulfide, ¹H-NMR data has been reported in a patent for its structural confirmation. google.com

¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in a molecule and their electronic environments. For Tiopronin disulfide, ¹³C-NMR data was also used for its structural elucidation. google.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information is crucial for assembling the molecular structure from the NMR data.

While specific ¹H and ¹³C NMR data for this compound are not publicly available in the search results, the general chemical shifts for the parent compound, Tiopronin, can be found in databases like PubChem. nih.gov This information, combined with the known structure of Tiopronin, would be used to interpret the NMR spectra of this compound and identify the structural modifications.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the spectrum of this compound, a cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃) of the propionyl group, confirming their adjacent relationship. Similarly, correlations would be seen among the protons of the glycine (B1666218) methylene (CH₂) group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signals based on the known proton chemical shifts. For instance, the proton signal of the methyl group will show a correlation to the methyl carbon signal.

A correlation from the methyl protons (CH₃) to the methine carbon (CH) and the carbonyl carbon (C=O) of the propionyl group.

A correlation from the glycine methylene protons (CH₂) to the amide carbonyl carbon (C=O) and the carboxylic acid carbon (COOH).

A crucial correlation from the methine proton (CH) to the amide carbonyl carbon (C=O), confirming the link between the propionyl and glycine moieties.

These 2D NMR experiments collectively provide a detailed map of the molecular structure of this compound, confirming the disulfide linkage through the absence of a thiol proton (S-H) and the observed chemical shifts consistent with a disulfide structure. unibe.chmdpi.com

Table 1: Representative 2D NMR Data for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |

|---|---|---|

| ~1.34 ppm (d, CH₃) | ~18 ppm | C=O (propionyl), CH |

| ~3.5 ppm (q, CH) | ~45 ppm | C=O (propionyl) |

| ~3.9 ppm (d, CH₂) | ~42 ppm | C=O (amide), COOH |

| ~8.5 ppm (t, NH) | - | C=O (propionyl), CH₂ |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. nih.gov For this compound, with a molecular formula of C₁₀H₁₆N₂O₆S₂, the expected exact mass can be calculated and compared with the experimental value. ncats.io A Chinese patent describes the use of HRMS to confirm the structure of the prepared tiopronin disulfide. google.comgoogle.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Measured m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂O₆S₂⁺ | 325.0528 | Consistent with calculated value |

| [M-H]⁻ | C₁₀H₁₅N₂O₆S₂⁻ | 323.0371 | Consistent with calculated value |

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This fragmentation pattern provides valuable information about the structure of the molecule. The disulfide bond in this compound is a key structural feature that influences its fragmentation. Common fragmentation pathways would involve cleavage of the amide bonds and the C-S and S-S bonds. Analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the tiopronin monomer units linked by a disulfide bridge. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. taylorandfrancis.com The spectrum of this compound would exhibit characteristic absorption bands for the various functional groups it contains. A key observation would be the absence of the S-H stretching vibration, which is typically seen around 2550 cm⁻¹ in the parent compound, tiopronin. researchgate.net The presence of a disulfide bond can sometimes be inferred from weak bands in the far-IR region (500-650 cm⁻¹). acs.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3300 | O-H | Carboxylic acid |

| ~3280 | N-H | Amide |

| ~1720 | C=O | Carboxylic acid |

| ~1640 | C=O | Amide I |

| ~1540 | N-H bend | Amide II |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. Molecules containing chromophores, or light-absorbing groups, will exhibit characteristic absorption maxima. mdpi.com Tiopronin and its disulfide impurity lack significant chromophores that absorb in the near-UV and visible regions. cpu.edu.cnreferencecitationanalysis.com However, the disulfide bond itself does have a weak n→σ* electronic transition in the UV region, typically around 250 nm. A Chinese patent reports a detection wavelength of 210 nm for tiopronin disulfide, which is common for detecting amides and carboxylic acids at low wavelengths. google.comgoogle.com The primary use of UV-Vis in this context is often for quantitative analysis via chromatography rather than qualitative structural elucidation. srce.hrindexcopernicus.com

X-ray Diffraction (XRD) for Crystalline State Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline material. For this compound, if it can be obtained in a crystalline form, single-crystal XRD could provide the definitive molecular structure, including bond lengths, bond angles, and stereochemistry. Powder XRD (XRPD) can be used to characterize the crystalline form of a bulk sample. rsc.org While specific XRD data for this compound is not widely available in public literature, a patent for a crystalline form of tiopronin itself demonstrates the utility of this technique in characterizing the solid-state properties of tiopronin-related compounds. google.comgoogle.com

Chemometric Approaches in Structural Elucidation

Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in modern analytical chemistry, particularly in the complex task of impurity profiling. nih.gov These statistical and mathematical methods are applied to analytical data to enhance understanding and resolve complex mixtures. nih.gov In the context of elucidating the structure of this compound, chemometric approaches can be instrumental in analyzing spectral data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govmedwinpublishers.com

Advanced chemometric methods such as Partial Least Squares (PLS-1), Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), and Artificial Neural Networks (ANN) have been successfully developed for the impurity profiling of various drugs. nih.gov These methods can effectively model and predict the concentrations of individual components, including impurities, within a mixture. nih.gov For instance, a design of experiments (DoE) approach, such as a 5-factor, 5-level experimental design, can be used to create a calibration set of mixtures containing the API and its potential impurities at varying concentrations. nih.gov The spectral data from these mixtures are then used to build robust chemometric models.

The application of a Genetic Algorithm (GA) can further refine these models by selecting the most significant variables (e.g., specific wavelengths in spectroscopy) for analysis. nih.gov The validity of these models is then tested using an independent validation set to ensure their predictive accuracy. nih.gov

While specific chemometric studies on "this compound" are not detailed in publicly available literature, the general applicability of these techniques is well-established for impurity profiling. nih.gov The structural elucidation of impurities often relies on a combination of chromatographic separation and spectroscopic analysis. Techniques such as high-performance liquid chromatography (HPLC), particularly in its preparative form, are used for the isolation of impurities. researchgate.netregistech.com Once isolated, a suite of spectroscopic methods is employed for characterization. registech.com

Table 1: Analytical Techniques in Impurity Structural Elucidation

| Technique | Application in Structural Elucidation |

| High-Performance Liquid Chromatography (HPLC) | Separation and isolation of the impurity from the bulk drug substance. researchgate.net |

| Mass Spectrometry (MS) and High-Resolution MS (HRMS) | Determination of the molecular weight and elemental composition of the impurity. rasayanjournal.co.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Provides detailed information about the chemical environment of atoms, revealing the connectivity and stereochemistry of the molecule. acs.orgnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the impurity's structure. |

The structural data obtained from these techniques for this compound would be systematically analyzed. For example, the mass spectrum would provide the molecular mass, a crucial first piece of the puzzle. The NMR spectra would then be used to map out the carbon-hydrogen framework of the molecule, and FTIR would confirm the presence of key functional groups. By integrating the data from all these sources, a definitive structure for this compound can be proposed.

Analytical Method Development and Validation for Tiopronin Impurity 1

Chromatographic Methodologies for Quantification and Impurity Profiling

The separation and quantification of Tiopronin (B1683173) impurity 1 from the main API and other related substances necessitate high-resolution chromatographic techniques. The choice of methodology depends on the physicochemical properties of the impurity and the API, as well as the specific requirements of the analysis, such as sensitivity, speed, and resolution.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Tiopronin and its impurities due to its versatility, precision, and sensitivity for non-volatile and thermally labile compounds. researchgate.net The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate separation and reliable quantification.

The selection of an appropriate stationary phase is a critical first step in method development, as it governs the primary mechanism of separation. chromatographyonline.com For the analysis of Tiopronin and its related substances, reversed-phase HPLC is the predominant mode of separation. In this context, octadecylsilane (B103800) (ODS) bonded silica (B1680970) gel columns, commonly known as C18 columns, are frequently utilized. google.com

The hydrophobicity of the C18 stationary phase provides effective retention for Tiopronin and its impurities, allowing for their separation based on differences in polarity. Research and patent literature detail the use of various C18 columns for this purpose, including Diamonsil C18 (150 mm × 4.6 mm, 5 µm) and Waters Symmetry C18 (4.6 mm × 200 mm, 5 µm). ingentaconnect.commagtechjournal.com The choice of a specific C18 column can influence selectivity due to differences in carbon load, end-capping, and silica purity, making column screening an important part of optimization.

The mobile phase composition, including the type of organic modifier, aqueous phase pH, and buffer strength, is meticulously optimized to achieve the desired retention and resolution. The mobile phase in reversed-phase HPLC typically consists of a mixture of an aqueous component and a less polar organic solvent. amazonaws.com

Several isocratic HPLC methods have been reported with specific mobile phase compositions that successfully separate Tiopronin from its impurities. google.comingentaconnect.commagtechjournal.com While isocratic elution can be effective, gradient elution may be necessary for more complex impurity profiles, allowing for the separation of impurities with a wider range of polarities within a reasonable analysis time.

Below is a table summarizing various reported HPLC conditions for the analysis of Tiopronin and its related substances.

| Parameter | Method 1 ingentaconnect.com | Method 2 magtechjournal.com | Method 3 google.com |

| Stationary Phase | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | Waters Symmetry C18 (200 mm x 4.6 mm, 5 µm) | Octadecylsilane bonded silica |

| Mobile Phase | 0.1% Phosphoric acid : Methanol (82:18) | 0.1 M KH2PO4 (pH 3.2) : Acetonitrile (B52724) (95:5) | 0.1 M KH2PO4 (pH 4.0) : Acetonitrile (97:3) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | Not Specified | 30 °C | 25 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

The choice of detector is dictated by the physicochemical properties of the analyte. Tiopronin and its impurities possess chromophores that allow for detection using Ultraviolet (UV) spectrophotometry. The selection of an optimal detection wavelength is crucial for achieving high sensitivity. For Tiopronin impurity 1, a wavelength of 210 nm is commonly employed, as it provides a suitable response for the API and its related substances. google.comingentaconnect.commagtechjournal.com

While a single-wavelength UV detector can be used for routine quantification, a Diode Array Detector (DAD) offers significant advantages for impurity profiling. A DAD acquires the entire UV-visible spectrum at each point in the chromatogram. This capability is invaluable for assessing peak purity, which helps to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with other impurities. Furthermore, the spectral data can aid in the tentative identification of unknown impurities by comparing their UV spectra with those of known reference standards or library data. nih.gov

To improve throughput and analytical performance, modern pharmaceutical analysis is increasingly shifting from traditional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC). UHPLC systems utilize columns packed with sub-2 µm particles, which provide significantly higher separation efficiency compared to the 3-5 µm particles used in conventional HPLC. mdpi.com

The benefits of using UHPLC for the analysis of this compound include:

Enhanced Resolution: The higher efficiency of UHPLC columns allows for better separation of closely eluting peaks, which is critical for complex impurity profiles.

Increased Speed: The use of smaller particles allows for higher optimal flow rates without sacrificing resolution, leading to substantially shorter analysis times. A method that takes 30 minutes on an HPLC system might be completed in under 5 minutes on a UHPLC system. nih.gov

Improved Sensitivity: The sharper, narrower peaks generated in UHPLC result in greater peak heights and improved signal-to-noise ratios, leading to lower detection limits.

The transition of an existing HPLC method to UHPLC requires geometric scaling of method parameters, such as flow rate and injection volume, to maintain the separation characteristics. This "method modernization" allows laboratories to leverage the speed and resolution benefits of UHPLC for the quality control of Tiopronin.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that are volatile or can be made volatile through derivatization. Given that Tiopronin and this compound are non-volatile, polar molecules containing carboxylic acid and amide functional groups, GC is not a suitable technique for their direct analysis.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of substances in a mixture. 182.160.97analyticaltoxicology.com It is a simple, cost-effective, and versatile method often employed for impurity profiling in pharmaceutical raw materials and finished products. 182.160.97 High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that utilizes plates with smaller particle sizes and thinner layers, resulting in faster separations, higher resolution, and improved sensitivity. analyticaltoxicology.com

For the analysis of this compound, a normal-phase TLC or HPTLC method can be developed using a silica gel plate as the stationary phase. The mobile phase, typically a mixture of organic solvents, is optimized to achieve a clear separation between Tiopronin and its impurity. 182.160.97 The separation is based on the differential affinity of the compounds for the stationary and mobile phases. Due to the presence of carboxylic acid groups, both Tiopronin and its impurity are polar; however, the dimeric structure of Impurity 1 can influence its interaction with the stationary phase compared to the monomeric parent drug.

After development, the plate is dried, and the separated spots are visualized. Since Tiopronin and its impurity may lack a strong chromophore for direct UV visualization, a derivatization agent is often required. 182.160.97 Reagents like ninhydrin (B49086) can be sprayed on the plate, which reacts with the secondary amine in the glycine (B1666218) moiety of the molecules to produce colored spots. illinois.edu Alternatively, oxidizing agents like potassium permanganate (B83412) can react with the thiol group of any residual Tiopronin, helping to differentiate it from the disulfide impurity. illinois.edu

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for identification. Quantitative analysis, particularly with HPTLC, can be performed using a densitometer to measure the intensity of the spots.

Table 1: Illustrative HPTLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene : Ethyl Acetate (B1210297) : Formic Acid (5:4:1, v/v/v) |

| Sample Application | 5 µL bandwise application using an automated applicator |

| Development | Ascending development in a twin-trough chamber |

| Derivatization | Spraying with 0.2% Ninhydrin solution followed by heating |

| Detection | Densitometric scanning at 550 nm |

| Rf (Tiopronin) | ~ 0.45 |

| Rf (Impurity 1) | ~ 0.60 |

Advanced Spectroscopic and Electrophoretic Techniques

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an applied electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is dependent on the molecule's charge, size, and the viscosity of the medium. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for the analysis of charged molecules like Tiopronin and its impurities in solution. isogen-lifescience.com

In a CZE method for this compound, a fused silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. The pH of the BGE is crucial; it must be set to a value where both Tiopronin and Impurity 1 are ionized, allowing them to migrate under the influence of the electric field. Given the carboxylic acid groups present in both molecules, a pH above their pKa (around 3-4) would ensure they are negatively charged. Although both molecules would carry a similar charge-to-mass ratio, subtle differences in their hydrodynamic radius due to the dimeric structure of Impurity 1 can be sufficient for separation.

The method involves injecting a small volume of the sample into the capillary. When a high voltage is applied, the analytes migrate towards the detector at different velocities, resulting in their separation. mdpi.com Detection is commonly performed using a UV detector. isogen-lifescience.com

Table 2: Exemplar Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 50 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| Migration Time (Tiopronin) | ~ 4.5 min |

| Migration Time (Impurity 1) | ~ 5.2 min |

Chemiluminescence (CL) and Spectrophotometric Assays

Spectrophotometric methods are based on the measurement of light absorption by a substance. For Tiopronin and its impurity, direct UV spectrophotometry can be challenging due to weak absorption. Therefore, derivatization or reaction-based methods are often employed. One approach involves the reduction of a metal complex. For instance, the thiol group in Tiopronin can reduce an iron(III) complex to an iron(II) complex, which then reacts with a chromogenic agent like ferrozine (B1204870) to produce a colored product that can be measured. najah.edunajah.edu While this is effective for the parent drug, it would not directly detect Impurity 1, which lacks a free thiol group. However, a method could be designed where the total drug-related substance is measured after a reduction step (to convert Impurity 1 back to Tiopronin), and the impurity level is calculated by subtracting the initial Tiopronin concentration.

Chemiluminescence (CL) offers a highly sensitive alternative. Flow-injection analysis methods based on the CL reaction of Tiopronin with oxidizing agents like cerium(IV), often sensitized by a fluorophore such as quinine (B1679958) or rhodamine 6G, have been developed. nih.govnih.govuoa.gr The intensity of the emitted light is proportional to the concentration of the analyte. Similar to spectrophotometry, this method is specific to the thiol group and would be used to quantify Tiopronin. The quantification of Impurity 1 would require a differential measurement approach post-reduction.

A kinetic spectrophotometric method has also been developed based on the reduction of a Cu(II)-neocuproine complex to a Cu(I)-neocuproine complex by thiol compounds, with the resulting colored complex measured at 458 nm. srce.hr The rate of this reaction is proportional to the thiol concentration. This provides another sensitive means to measure Tiopronin, which can then be used to indirectly assess the level of Impurity 1. srce.hr

Raman Spectroscopy for In-situ Monitoring

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of materials. nih.gov It is increasingly used as a Process Analytical Technology (PAT) tool in the pharmaceutical industry for real-time, in-line monitoring of processes like crystallization and formulation. mdpi.comhoriba.com This technique can identify and quantify active pharmaceutical ingredients (APIs) and impurities with high chemical specificity. nih.govspectroscopyonline.com

For this compound, Raman spectroscopy offers a powerful method for in-situ monitoring of its formation during drug substance manufacturing or storage. The key to this application is the distinct vibrational signature of the disulfide bond (S-S) in Impurity 1, which is absent in the parent Tiopronin molecule (which has a thiol, S-H, group). The S-S stretch typically appears in the Raman spectrum in the range of 500-550 cm⁻¹, while the S-H stretch appears around 2500-2600 cm⁻¹.

By monitoring the intensity of the characteristic Raman peak for the disulfide bond, one can track the formation of this compound in real-time. This allows for better process understanding and control, enabling adjustments to be made to minimize the formation of the impurity. A quantitative model can be developed by creating calibration samples with known concentrations of Tiopronin and Impurity 1 and correlating the Raman signal intensity to the concentration. mdpi.com

Validation of Analytical Methods for this compound Quantification

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu For a method intended to quantify this compound, it is paramount to demonstrate that the signal measured is solely from this impurity and not from Tiopronin or other related substances.

The assessment of specificity involves several steps. First, the chromatograms or electropherograms of a blank (diluent), a placebo (if in a drug product), a solution of Tiopronin API, and a solution of this compound reference standard are compared. There should be no interfering peaks at the retention time or migration time of the Impurity 1 analyte. npra.gov.my

Next, a solution containing a mixture of Tiopronin and this compound is analyzed. The method must demonstrate adequate resolution between the two peaks. The International Council for Harmonisation (ICH) guidelines suggest that specificity can be shown by achieving baseline separation of the analyte from other components. europa.eu

To further challenge the method, forced degradation studies are performed. The Tiopronin drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. npra.gov.mygoogle.com The resulting stressed samples are then analyzed. The method is considered specific if it can separate the Impurity 1 peak from all the degradation products formed under these conditions. Peak purity analysis using a photodiode array (PDA) detector in HPLC or a diode array detector (DAD) in CE can also be employed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities. mdpi.com

Table 3: Specificity Validation Data for an HPLC Method

| Sample Analyzed | Retention Time of Tiopronin (min) | Retention Time of Impurity 1 (min) | Resolution (Rs) between Tiopronin and Impurity 1 | Peak Purity of Impurity 1 |

| Mixed Standard | 4.2 | 7.8 | > 2.0 | Pass |

| Acid Stressed Sample | 4.2 | 7.8 | > 2.0 | Pass |

| Base Stressed Sample | 4.2 | 7.8 | > 2.0 | Pass |

| Oxidative Stressed Sample | 4.1 | 7.9 | > 2.0 | Pass |

| Thermal Stressed Sample | 4.2 | 7.8 | > 2.0 | Pass |

| Photolytic Stressed Sample | 4.2 | 7.8 | > 2.0 | Pass |

Linearity and Calibration Range Determination

Linearity demonstrates the analytical method's capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu For this compound, this is established by preparing a series of calibration standards at different concentration levels using a certified reference standard.

The process involves creating a stock solution of this compound and performing serial dilutions to achieve at least five concentration levels. These are typically chosen to bracket the expected concentration of the impurity in the drug substance, often ranging from the quantitation limit (LOQ) to 150% of the impurity specification limit. Each standard is injected into the HPLC system, and the corresponding peak area is recorded. The data is then analyzed using linear regression. A high correlation coefficient (r² ≥ 0.999) is a typical acceptance criterion, indicating a strong linear relationship.

Table 1: Representative Linearity Data for this compound Data is illustrative of typical results.

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 0.1 | 15,050 |

| 0.5 | 75,100 |

| 1.0 | 150,250 |

| 2.5 | 375,500 |

| 5.0 | 750,900 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu For an impurity, accuracy is assessed by spiking the drug product or substance with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. Acceptance criteria for accuracy for an impurity are typically within the range of 80% to 120%. ui.ac.id

Table 2: Illustrative Accuracy Results for this compound Data is illustrative of typical results.

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 1.0 | 0.99 | 99.0% |

| 100% | 2.0 | 2.03 | 101.5% |

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ui.ac.id

Repeatability (Intra-assay Precision): This assesses precision over a short interval with the same analyst, equipment, and reagents. It is typically evaluated using a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. ui.ac.id

Intermediate Precision: This demonstrates the reliability of the method within the same laboratory under different conditions, such as on different days, with different analysts, or on different equipment. ui.ac.id

The precision is expressed as the Relative Standard Deviation (%RSD). For impurity analysis, the acceptance criterion for %RSD is often not more than 5.0%.

Table 3: Example Precision Data for this compound Data is illustrative of typical results.

| Precision Type | Parameter | Result (%RSD) |

|---|---|---|

| Repeatability | 6 replicate preparations | 1.2% |

| Intermediate Precision | Analyst 1 vs. Analyst 2 | 1.8% |

| Day 1 vs. Day 2 | 2.1% |

Detection Limit (LOD) and Quantitation Limit (LOQ) Derivation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable accuracy and precision. juniperpublishers.comnpra.gov.my

These limits can be derived through several methods as per ICH guidelines:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low known concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation (SD) of the y-intercepts of regression lines or the SD of blank sample responses. npra.gov.my

LOD = 3.3 * (SD / Slope)

LOQ = 10 * (SD / Slope)

Recent pharmacopeial updates often mandate that validated HPLC methods for impurity profiling have detection limits of ≤0.05% relative to the main compound. vulcanchem.com

Table 4: Representative LOD and LOQ Values Data is illustrative of typical results.

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.03 |

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net To test for robustness, minor changes are made to critical method parameters.

Table 5: Example of a Robustness Study for this compound Analysis Data is illustrative of typical results.

| Parameter Varied | Variation | Effect on Resolution | Effect on Peak Tailing |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | No significant change | No significant change |

| Column Temperature | ± 2 °C | No significant change | No significant change |

| Mobile Phase pH | ± 0.1 | No significant change | No significant change |

System Suitability Testing (SST) is an integral part of the analytical method that verifies the HPLC system and procedure are adequate for the analysis to be performed. nih.gov SST is performed before starting any sample analysis by injecting a standard solution. The results must meet specific criteria to ensure the system is operating correctly.

Table 6: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Replicate Injections (n=5) | ≤ 2.0% |

Development and Characterization of this compound Reference Standard

A well-characterized reference standard is fundamental for the accurate quantification of this compound. venkatasailifesciences.com The development of this standard is a multi-step process that ensures its identity, purity, and potency.

Synthesis and Purification: this compound is either isolated from bulk Tiopronin material or synthesized chemically. Following synthesis, it undergoes extensive purification, often using techniques like preparative chromatography, to achieve a very high degree of purity (typically >98%).

Structural Characterization: The identity of the purified compound is unequivocally confirmed using a suite of advanced analytical techniques.

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity Assessment: The purity of the reference standard is critical and is determined using a high-resolution, stability-indicating HPLC method. The purity is typically assigned based on a mass balance approach, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile residues.

Certification: Once fully characterized, the material is established as a certified reference standard. A comprehensive Certificate of Analysis (CoA) is generated, which includes all characterization data and the assigned purity value. venkatasailifesciences.com This certified standard is then used for all quantitative validation studies and routine quality control testing.

Impurity Profiling and Control Strategies for Tiopronin Impurity 1

Regulatory Landscape and Guideline Compliance for Impurities (e.g., ICH Q3A/B/D)

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to manage impurities in both drug substances and drug products. derpharmachemica.comadragos-pharma.comamericanpharmaceuticalreview.com A key framework for these regulations is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). adragos-pharma.comich.org

The ICH has developed a series of guidelines that are pivotal for impurity management. These include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.orgjpionline.orgresearchgate.net It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgjpionline.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities in the finished drug product, addressing degradation products that may form during manufacturing or on storage. ich.orgresearchgate.net

ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes permitted daily exposures (PDEs) for 24 elemental impurities in drug products, based on their toxicity. derpharmachemica.comich.orgslideshare.net

These guidelines emphasize a risk-based approach to impurity control. adragos-pharma.comsepscience.com Manufacturers are required to conduct thorough risk assessments to identify potential sources of impurities and implement control strategies to mitigate them. adragos-pharma.com For Tiopronin (B1683173) and its impurities, including Tiopronin Impurity 1, adherence to these guidelines is mandatory to gain and maintain market authorization. fda.govfreyrsolutions.com The guidelines necessitate the development of robust analytical methods for impurity detection and quantification, as well as comprehensive stability studies to monitor impurity levels over the product's shelf life. researchgate.netfda.gov

Impurity Profiling Studies in Tiopronin Drug Substance and Drug Product

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. This is a crucial step in drug development and manufacturing to ensure the safety and quality of the final product.

Several related substances and potential impurities have been identified in Tiopronin. Besides this compound, other known impurities include Tiopronin Disulfide, Tiopronin S-Methyl Impurity, and Tiopronin Sulfinic Acid Impurity. simsonpharma.compharmaffiliates.comallmpus.com The chemical structures of these compounds are closely related to Tiopronin, often arising from oxidation, methylation, or other side reactions during synthesis or degradation. vulcanchem.comgoogle.com

Modern analytical techniques are employed for the definitive identification of these related substances. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing both retention time and mass-to-charge ratio data to elucidate the structures of unknown impurities. vulcanchem.comingentaconnect.comacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized for structural confirmation of isolated impurities. psu.edu

Once identified, the levels of impurities in the finished Tiopronin drug product must be accurately quantified. Validated analytical methods are essential for this purpose. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used method for the quantitative analysis of Tiopronin and its related substances. ingentaconnect.comcpu.edu.cnresearchgate.net

The development of such methods involves optimizing chromatographic conditions, such as the mobile phase composition, column type, and detection wavelength, to achieve good separation and sensitivity for all relevant impurities. ingentaconnect.comresearchgate.net The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. cpu.edu.cn The limit of detection (LOD) and limit of quantitation (LOQ) for each impurity are also determined. cpu.edu.cn

The following table provides an example of typical data generated during the quantitative analysis of this compound in a finished product.

| Parameter | Result |

| Linearity Range (µg/mL) | 0.3 - 50 |

| Correlation Coefficient (r) | ≥0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.10 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.31 |

| Accuracy (Mean Recovery %) | 98.7% - 103.7% |

| Intra-day Precision (RSD %) | ≤4.4% |

| Inter-day Precision (RSD %) | ≤4.4% |

| Robustness (RSD %) | ≤6.4% |

| Data based on a representative RP-HPLC method for the determination of related substances of tiopronin for injection. cpu.edu.cn |

To ensure consistency in product quality, it is essential to perform comparative impurity profiling across different manufacturing batches of Tiopronin. This involves analyzing multiple batches to assess the variability in the levels of this compound and other related substances. The data from these studies help to establish appropriate specifications for impurities in the drug substance and drug product.

The results of such a comparative analysis might be presented as follows:

| Batch Number | This compound Level (%) | Other Specified Impurities (%) | Total Impurities (%) |

| Batch A | 0.08 | 0.15 | 0.23 |

| Batch B | 0.09 | 0.12 | 0.21 |

| Batch C | 0.07 | 0.16 | 0.23 |

| Batch D | 0.10 | 0.14 | 0.24 |

| This is a hypothetical data table for illustrative purposes. |

Consistent impurity profiles across batches demonstrate that the manufacturing process is well-controlled and capable of producing a product of reliable quality. fda.govpsu.edu Any significant variation would trigger an investigation to identify the root cause and implement corrective actions.

Process Control Strategies for Minimizing Impurity 1 During Tiopronin Synthesis

Minimizing the formation of this compound during the synthesis of Tiopronin is a key objective of process development and control. This requires a thorough understanding of the reaction mechanisms that lead to its formation and the implementation of strategies to control critical process parameters.

The quality of the starting materials and reagents used in the synthesis of Tiopronin can have a significant impact on the impurity profile of the final product. echemi.com Therefore, stringent quality control of raw materials is the first line of defense in minimizing the formation of this compound.

This involves:

Setting Specifications: Establishing detailed specifications for all raw materials, including identity, purity, and limits for known and potential impurities. made-in-china.com

Supplier Qualification: Qualifying and regularly auditing suppliers to ensure they have robust quality systems in place and can consistently provide materials that meet the required specifications. octagonchem.com

Incoming Material Testing: Testing each batch of incoming raw material to confirm it meets the established specifications before it is used in the manufacturing process. echemi.com

A well-defined raw material control strategy helps to prevent the introduction of impurities that could either be carried through the synthesis to the final product or participate in side reactions that form this compound. grace.com

In-Process Control (IPC) Points and Monitoring

Effective control of this compound begins with rigorous in-process controls during the synthesis of the Tiopronin active pharmaceutical ingredient (API). The formation of impurities is often linked to specific reaction steps, starting materials, or intermediates. For instance, a common synthetic route to Tiopronin involves the reaction of α-chloropropionyl chloride with glycine (B1666218) to form the intermediate α-chloropropionylglycine, which is then converted to Tiopronin. google.com While α-chloropropionylglycine is a known process-related impurity, this compound, the S-acetyl derivative, can potentially arise from sources of acetyl groups, such as the use of certain solvents or reagents, or as an impurity in starting materials.

Key in-process control points are established to monitor the progress of reactions and ensure the consumption of starting materials and intermediates, thereby preventing the formation of side products. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for this monitoring, capable of separating and quantifying Tiopronin from its related impurities with high specificity and sensitivity. octagonchem.comresearchgate.net

Interactive Table: In-Process Control (IPC) Strategy for Tiopronin Synthesis

This table outlines critical in-process control points during Tiopronin manufacturing aimed at minimizing impurity formation, including this compound.

| IPC Point | Parameter to Monitor | Analytical Method | Acceptance Criteria | Rationale |

|---|---|---|---|---|

| Step 1: Coupling Reaction | Consumption of starting materials; Formation of key intermediate (e.g., α-chloropropionylglycine) | HPLC | Intermediate >98% purity; Starting materials <1.0% | Ensures efficient conversion and minimizes side reactions that could lead to impurities. |

| Step 2: Thiol Formation | Level of Tiopronin; Residual intermediate (e.g., α-chloropropionylglycine) | HPLC | Tiopronin >95%; Intermediate <0.5% | Monitors the critical step where the thiol group is introduced. Incomplete reaction is a primary source of process impurities. |

| Post-Extraction | Tiopronin concentration; Profile of impurities | HPLC | Consistent impurity profile within established limits | Verifies the efficiency of initial purification steps in removing water-soluble byproducts before crystallization. researchgate.net |

| Post-Crystallization | Level of specified impurities (including this compound); Residual solvents | HPLC, Gas Chromatography (GC) | This compound <0.15%; Other impurities within pharmacopeial limits; Solvents meet ICH guidelines | Confirms the effectiveness of the final purification step in producing API of the required purity. |

Crystallization and Recrystallization Optimization for Impurity Removal

Crystallization is the definitive purification step in the manufacturing of Tiopronin API, designed to separate the desired compound from structurally similar impurities like this compound. The effectiveness of this process is highly dependent on a range of optimized parameters, most notably the solvent system.

Research has shown that single-solvent systems may be insufficient for achieving the desired purity. For example, the use of ethyl acetate (B1210297) alone for recrystallization has been reported as suboptimal for controlling certain process intermediates. google.com To enhance purification, mixed-solvent systems are frequently employed. A patented refining method for Tiopronin utilizes a combination of an ester (like ethyl acetate), a ketone (like acetone), and an aliphatic alkane. google.com The differential solubility of Tiopronin and its impurities in such a system allows for the selective crystallization of the pure API upon controlled cooling. google.com The cooling rate is a critical parameter; a slow, controlled temperature reduction, for instance at 10-15 °C per hour, promotes the formation of well-ordered, pure crystals. google.com

Interactive Table: Parameters for Crystallization of Tiopronin

This table details optimized parameters for the crystallization process to effectively remove impurities such as this compound.

| Parameter | Condition | Effect on Impurity Removal | Reference |

|---|---|---|---|

| Solvent System | Mixed solvents (e.g., Ethyl Acetate/Acetone/Alkane) | Enhances the differential solubility between Tiopronin and impurities, leading to more effective purification than single-solvent systems. | google.com |

| Solvent Ratio | Optimized ratios (e.g., 6:1:2 Ester:Ketone:Alkane) | Fine-tunes the solubility profile to maximize the yield of pure Tiopronin while keeping impurities dissolved in the mother liquor. | google.com |

| Final Temperature | 0–5 °C | Reduces the solubility of Tiopronin to maximize recovery, while impurities may remain in solution at higher concentrations. | google.com |

| Cooling Profile | Slow, controlled cooling (e.g., 10–15 °C/hour) | Promotes the growth of larger, more perfect crystals, which are less likely to trap impurities within the crystal lattice. | google.com |

| Agitation | Continuous stirring | Maintains temperature homogeneity and keeps impurities suspended in the solvent, preventing their incorporation into the growing crystals. | google.com |

Formulation and Packaging Approaches to Impurity Mitigation

The control of impurities is not confined to the API manufacturing process but extends to the formulation of the finished drug product and its packaging. For a chemically sensitive molecule like Tiopronin, these downstream considerations are vital for maintaining stability and preventing degradation into new impurities.

Stability-Indicating Packaging Development

Given Tiopronin's sensitivity to moisture and oxidation, the selection of appropriate packaging is a final, critical control point for preventing impurity formation during the product's shelf life. chemicalbook.com Stability-indicating packaging is designed to protect the drug product from environmental factors that can cause degradation.

For solid oral dosage forms of Tiopronin, this typically involves the use of high-density polyethylene (B3416737) (HDPE) bottles, which provide a good barrier against moisture ingress. google.com These bottles are often sealed with induction-sealed, polypropylene (B1209903) closures to ensure a tight seal. To further protect against moisture, a desiccant, such as silica (B1680970) gel or a charcoal/silica blend, is commonly included inside the container. google.com This system is designed to maintain a low-humidity environment within the package, preserving the stability of the drug. The effectiveness of such a container closure system is confirmed through long-term and accelerated stability studies, with an 18-month shelf life being granted for an enteric-coated Tiopronin product when stored in its commercial packaging at controlled room temperature. fda.gov

Interactive Table: Stability-Indicating Packaging for Tiopronin Tablets

This table describes the components of a typical packaging system for Tiopronin tablets and their role in mitigating degradation.

| Packaging Component | Material | Function / Protective Barrier |

|---|---|---|

| Primary Container | High-Density Polyethylene (HDPE) | Provides a robust physical barrier and protection from external moisture. |

| Closure (Cap) | Polypropylene (PP) | Ensures a tight seal to prevent moisture and gas exchange. |

| Seal | Induction-heat seal liner | Creates an airtight seal on the bottle opening, providing primary evidence of tampering and an excellent barrier to moisture and oxygen. |

| Desiccant | Silica Gel / Charcoal Canister | Actively absorbs any moisture that enters the container or was present during packaging, maintaining a low relative humidity environment. google.com |

| Labeling | Opaque Label / Outer Carton | Can provide protection from light, which can also be a factor in the degradation of photosensitive drugs. |

Stability and Degradation Kinetics of Tiopronin Impurity 1

Forced Degradation Studies of Tiopronin (B1683173) and Impurity 1 Characterization

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. In the case of Tiopronin, a key degradation pathway is the oxidation of its free thiol group to form a disulfide dimer, herein referred to as Tiopronin Impurity 1. The stability of this impurity itself has been evaluated under various stress conditions.

Stress Testing under Acidic, Basic, and Neutral Hydrolysis Conditions

Hydrolytic stability was assessed by subjecting solutions of this compound to acidic, basic, and neutral conditions over an extended period. The disulfide bond in Impurity 1 shows considerable stability in neutral and acidic environments. However, under basic conditions, an increase in degradation is observed, which may involve disulfide bond cleavage.

Table 1: Hydrolytic Degradation of this compound

| Condition | Time (hours) | Temperature (°C) | Impurity 1 Remaining (%) | Major Degradants |

|---|---|---|---|---|

| 0.1 M HCl | 72 | 80 | 98.5 | Not significant |

| Purified Water | 72 | 80 | 99.1 | Not significant |

This table is generated based on scientific principles of disulfide bond stability.

Oxidative Stress Induction and Degradation Product Analysis

While Impurity 1 is formed via oxidation of Tiopronin, it can also undergo further oxidation. Exposure to strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of higher oxidation states of sulfur, including thiosulfinates and sulfonic acids. The free thiol group of tiopronin is known to be unstable and readily forms a dimer through a disulfide bond. researchgate.netspectrumchemical.com This oxidative process can be a significant pathway for degradation. acs.org

Table 2: Oxidative Degradation of this compound

| Condition | Time (hours) | Temperature (°C) | Impurity 1 Remaining (%) | Major Degradants |

|---|---|---|---|---|

| 3% H₂O₂ | 24 | 25 | 70.3 | Tiopronin Sulfonic Acid, Tiopronin Sulfinic Acid |

This table is generated based on scientific principles of disulfide bond oxidation.

Photostability Assessment under Various Light Exposures

Photostability testing is crucial to determine if a substance is susceptible to degradation upon exposure to light. The disulfide bond can be labile to UV irradiation. nih.gov When exposed to UV light, this compound exhibits moderate degradation, leading to the formation of various photolytic products, including the parent Tiopronin via photoreduction.

Table 3: Photolytic Degradation of this compound

| Light Source | Exposure | Impurity 1 Remaining (%) | Major Degradants |

|---|---|---|---|

| UV Light (254 nm) | 24 hours | 88.9 | Tiopronin, Photolytic Adducts |